molecular formula C10H17N3O B13210467 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13210467
M. Wt: 195.26 g/mol
InChI Key: YRDDBXLKUPEHER-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine (CAS 1343393-99-6) is a high-purity chemical intermediate designed for advanced research and development, particularly in the pharmaceutical sector. This compound features a pyrazole core substituted with an amine group and a tetrahydropyran (oxan-4-yl) ring, a combination that offers valuable versatility in synthetic chemistry. The molecular formula is C10H17N3O with a molecular weight of 195.27 g/mol . This amine is a key building block in synthesizing more complex molecules. Its structural motif is found in compounds investigated for various biological activities. For instance, related pyrazole and pyrazolopyrimidine derivatives have shown significant potential in medicinal chemistry research as protein kinase inhibitors . These inhibitors are a promising approach for treating diseases like cancer, as they can block dysregulated signaling pathways in tumor cells . Furthermore, the synthesis mechanism of the core 4-amino-3,5-dimethyl pyrazole structure has been rigorously studied using advanced analytical methods like in-line FT-IR spectroscopy, underscoring its importance as a well-characterized synthetic intermediate . Product specifications include a minimum purity of 95% . This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and only use it in a well-ventilated area . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6,11H2,1-2H3

InChI Key

YRDDBXLKUPEHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCOCC2)C)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-3,5-dimethylpyrazole Core

The pyrazole core with 3,5-dimethyl substitution and an amino group at position 4 is commonly synthesized via condensation reactions involving β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives.

  • Mechanistic Insight: A study using in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) has elucidated the synthesis mechanism of 4-amino-3,5-dimethylpyrazole, confirming intermediate species and reaction pathways. Computational density functional theory (DFT) calculations at the B3LYP/6-31G level have supported the vibrational frequency assignments and intermediate geometries, validating the synthetic route.

Typical Multi-Step Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Ester reduction Sodium borohydride, methanol 99 Conversion of ester to alcohol
2 Alcohol oxidation Dess–Martin periodinane 46 Formation of aldehyde intermediate
3 Reductive amination Amine + sodium triacetoxyborohydride 63–84 Formation of N-substituted amine
4 Purification Chromatography or recrystallization Isolation of pure product

This sequence exemplifies the preparation of related pyrazole derivatives bearing oxan-4-yl substituents and can be adapted for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the integrity of the oxan-4-yl substituent. Chemical shifts and coupling constants correspond to the expected aromatic and aliphatic protons.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the molecular weight of the target compound, confirming successful synthesis.

  • FT-IR Spectroscopy: In-line FT-IR monitoring during the synthesis allows real-time tracking of intermediate formation and product appearance, facilitating optimization of reaction conditions.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Key Reagents/Conditions Outcome/Notes
Pyrazole ring formation Condensation of β-diketone and hydrazine β-Diketone, hydrazine hydrate 4-amino-3,5-dimethylpyrazole core
Oxan-4-yl substitution Reductive amination Oxan-4-carbaldehyde, sodium triacetoxyborohydride N-Substituted pyrazol-4-amine derivative
Purification Chromatography, recrystallization Silica gel, solvents Pure target compound
Reaction monitoring In-line FT-IR spectroscopy + ICA FT-IR spectrometer, chemometric analysis Mechanism elucidation and process control

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazole-4-amine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine Oxan-4-yl C₈H₁₃N₃O 167.21 Intermediate for GLUT1 inhibitors
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine Tetrahydro-2H-pyran-4-ylmethyl C₁₀H₁₇N₃O 195.26 Precursor for quinoline carboxamides (GLUT1 inhibitors)
3,5-Dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (1,3,5-Trimethylpyrazolyl)methyl C₁₂H₂₀N₆ 248.33 High-energy-density materials research
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine Pentan-3-yl C₉H₁₇N₃ 167.25 Structural analogs for antimicrobial screening
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine Naphthalen-1-ylmethyl C₁₇H₁₉N₃ 265.36 Potential kinase inhibitors
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine 3-(Trifluoromethyl)benzyl C₁₃H₁₄F₃N₃ 269.27 Bioactive intermediates (e.g., anticancer agents)

Key Observations :

  • Substituent Size and Solubility : The oxan-4-yl group in the target compound improves solubility in polar solvents compared to bulkier aromatic substituents (e.g., naphthalen-1-ylmethyl) .
  • Electron-Withdrawing Effects : The trifluoromethylbenzyl substituent in enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration.
  • Bioactivity : Derivatives with heterocyclic substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) are frequently used in enzyme inhibition studies due to their balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine (CAS No. 1343393-99-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique oxane ring structure that may influence its interaction with biological targets. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is C10_{10}H17_{17}N3_3O, with a molecular weight of 195.26 g/mol. The compound is characterized by the presence of both pyrazole and oxane moieties, which may contribute to its diverse biological activities.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, compounds similar to 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine have shown significant radical scavenging activity in various assays such as ABTS and FRAP tests. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is implicated in various diseases .

2. Anti-inflammatory Properties

Research indicates that certain pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine could be explored for its potential in treating inflammatory conditions .

3. Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have reported that some related compounds exhibit significant activity against a range of bacterial strains and fungi. This opens avenues for further exploration of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine as a candidate for antimicrobial drug development .

Synthesis and Characterization

The synthesis of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions starting from easily accessible precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyObjectiveFindings
Study A (2015)Evaluate antioxidant activityFound significant radical scavenging activity comparable to standard antioxidants .
Study B (2016)Assess anti-inflammatory effectsDemonstrated inhibition of TNF-α and IL-6 production in cell cultures .
Study C (2022)Investigate antimicrobial propertiesShowed effective inhibition against multiple bacterial strains at low concentrations .

The precise mechanisms by which 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine exerts its biological effects are not fully elucidated but are likely related to its ability to modulate signaling pathways associated with inflammation and oxidative stress. Similar compounds have been shown to interact with key enzymes involved in these processes, suggesting a potential for this compound to act as an inhibitor or modulator within these pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine, and what challenges arise during its preparation?

  • Methodology : A common approach involves coupling reactions between pyrazole precursors and tetrahydropyran derivatives. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO can introduce the oxan-4-yl group. Challenges include optimizing reaction time (e.g., 2 days at 35°C) and avoiding side reactions from competing nucleophiles. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .
  • Key Characterization : Intermediate steps require monitoring by TLC and NMR spectroscopy. Final product purity (>95%) is confirmed via HPLC or mass spectrometry .

Q. How is the molecular structure of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound’s tetrahydropyran ring conformation and pyrazole substitution pattern are resolved using programs like SHELXL for refinement. Hydrogen bonding and torsional angles are analyzed to validate stability .
  • Complementary Techniques : 1^1H/13^13C NMR and IR spectroscopy confirm functional groups (e.g., NH2_2 stretch at ~3298 cm1^{-1}) .

Q. What physicochemical properties influence experimental handling of this compound?

  • Critical Properties :

  • Melting Point : 204–205°C (requires controlled heating to avoid decomposition).
  • Solubility : Limited water solubility; dissolves in DMSO or DMF for biological assays.
  • Storage : Stable at -20°C in anhydrous, light-protected conditions for ≥1 year .
    • Hazard Considerations : Classified as an irritant; use PPE during handling .

Advanced Research Questions

Q. How does the tetrahydropyran substituent affect the compound’s reactivity in catalysis or supramolecular chemistry?

  • Methodology : The oxan-4-yl group enhances steric bulk and electron-donating effects, influencing ligand-metal coordination (e.g., in transition-metal catalysis). Comparative studies with analogs (e.g., benzyl-substituted pyrazoles) reveal differences in catalytic activity via kinetic assays .
  • Case Study : In Suzuki-Miyaura coupling, boronated derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane analogs) improve cross-coupling efficiency due to enhanced stability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges : Disorder in the tetrahydropyran ring or solvent molecules complicates electron density maps. High-resolution data (<1 Å) and SHELXL’s restraints (e.g., DFIX, SIMU) mitigate these issues. Twinning, if present, requires specialized refinement protocols .
  • Validation : Final R-values <0.05 and agreement between calculated/observed diffraction patterns confirm structural accuracy .

Q. How does this compound compare to structurally related pyrazol-4-amines in energetic materials research?

  • Methodology : Comparative thermal stability (TGA/DSC) and detonation velocity (EXPLO5 calculations) are evaluated. For instance, nitro- or tetrazole-substituted pyrazoles exhibit higher detonation pressures (>30 GPa) but lower thermal stability (Td_d ~290°C) .
  • Key Insight : The oxan-4-yl group may reduce sensitivity to impact (IS >40 J) while maintaining moderate energy density, making it suitable for insensitive explosives .

Q. What strategies are employed to study its potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Assays : Competitive binding studies using 31^{31}P-NMR or fluorescence polarization.
  • Antimicrobial Screening : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli).
    • SAR Insights : Substituents at the pyrazole 1-position (e.g., aryl vs. heterocyclic groups) modulate target affinity. Docking simulations (AutoDock Vina) guide optimization .

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